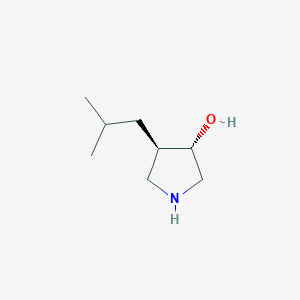

(3S,4R)-4-Isobutylpyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(3S,4R)-4-(2-methylpropyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C8H17NO/c1-6(2)3-7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

LVMLUILSLURKRC-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CNC[C@H]1O |

Canonical SMILES |

CC(C)CC1CNCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,4r 4 Isobutylpyrrolidin 3 Ol and Its Chiral Precursors

Stereoselective Synthesis Strategies Towards (3S,4R)-4-Isobutylpyrrolidin-3-ol

The construction of the 3,4-disubstituted pyrrolidine (B122466) core with precise stereochemical control is the central challenge in synthesizing this compound. The methodologies employed range from utilizing nature's own chiral building blocks to sophisticated catalytic systems that guide the formation of the desired stereoisomer.

The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials to impart chirality to the synthetic target. mdpi.comnih.gov Amino acids, carbohydrates, and terpenes are common starting points. mdpi.comnih.gov For the synthesis of 4-alkyl-3-hydroxypyrrolidines, α-amino acids such as L-glutamic acid (from which L-pyroglutamic acid is derived) and L-proline are particularly useful precursors. mdpi.comacs.org These strategies transfer the inherent chirality of the starting material to the final product through a series of stereocontrolled transformations. researchgate.net

A plausible route to this compound could commence from a chiral amino acid like L-leucine, which contains the required isobutyl moiety. Alternatively, a precursor like L-pyroglutamic acid can be functionalized and its stereocenters manipulated to achieve the desired (3S,4R) configuration. For instance, pyroglutamic acid can be converted into a key hemiaminal intermediate, which then undergoes stereoselective functionalization to introduce the necessary substituents. acs.org

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters through the action of a chiral catalyst. This approach is often more flexible and can provide access to both enantiomers of a target molecule by simply changing the chirality of the catalyst.

Asymmetric organocatalysis has emerged as a key tool for constructing chiral molecules without the use of metals. mdpi.com For pyrrolidine synthesis, proline and its derivatives are frequently used as catalysts, often in cascade reactions. mdpi.com A common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization.

For the synthesis of a this compound precursor, an organocatalytic cascade reaction could be envisioned between an N-protected aminomethyl enone and an α,β-unsaturated ketone bearing the isobutyl group. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can effectively control the stereochemical outcome of both the initial conjugate addition and the subsequent cyclization, leading to highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. rsc.org

Table 2: Example of Organocatalytic Pyrrolidine Synthesis

| Reaction Type | Catalyst | Key Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cascade Michael/Cyclization | Cinchonidine-derived squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | >20:1 | up to 99% | rsc.org |

Transition metals are widely used to catalyze the formation of heterocyclic rings through various transformations, including C-H activation, cycloisomerization, and intramolecular amination. organic-chemistry.org These methods are valued for their efficiency and high selectivity.

Gold (Au): Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack. A gold-catalyzed intramolecular hydroamination of a suitably functionalized amino-alkene could be a viable step in forming the pyrrolidine ring.

Palladium (Pd): Palladium-catalyzed reactions, such as the intramolecular amination of C(sp³)-H bonds, provide a direct route to pyrrolidines. This approach can forge the N-C4 bond of the pyrrolidine ring from a linear amino-alkane precursor.

Rhodium (Rh): Rhodium complexes are effective for the catalytic C-H amination of sulfamate (B1201201) esters, which can be used to construct the pyrrolidine ring via intramolecular cyclization.

Iridium (Ir): Chiral iridium complexes have been successfully used for the asymmetric hydrogenation of cyclic enamines or for "borrowing hydrogen" methodologies to convert diols and amines directly into chiral N-heterocycles. organic-chemistry.org

Copper (Cu): Copper-catalyzed intramolecular C-H amination offers a cost-effective method for pyrrolidine synthesis, demonstrating high regioselectivity and tolerance for various functional groups. organic-chemistry.org

Table 3: Examples of Transition-Metal Catalyzed Pyrrolidine Synthesis

| Metal Catalyst | Reaction Type | Substrate Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Iridium (Ir) | Borrowing Hydrogen Annulation | Racemic diol, Primary amine | Good to Excellent | High (Enantioenriched) | organic-chemistry.org |

| Copper (Cu) | Intramolecular C(sp³)-H Amination | N-functionalized aminoalkane | Good | - | organic-chemistry.org |

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer enriched. While the theoretical maximum yield for the resolved starting material is 50%, this method is highly effective for obtaining optically pure compounds.

In the context of this compound synthesis, a racemic mixture of a suitable precursor, such as (±)-4-isobutylpyrrolidin-3-ol, could be subjected to enzymatic kinetic resolution. Lipases are commonly used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. google.com A more advanced approach is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer of the product.

Table 4: Representative Kinetic Resolution of a Pyrrolidine Intermediate

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase PS-C | Racemic 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | (3S,4S)-acylated product and (3R,4R)-unreacted alcohol | >99% (product) | researchgate.net |

Multicomponent reactions (MCRs) and tandem (or cascade) processes are highly efficient strategies that allow for the construction of complex molecules in a single operation, avoiding the isolation of intermediates and reducing waste. nih.gov

An MCR approach to a substituted pyrrolidine could involve a [3+2] cycloaddition reaction. For example, the reaction of an aldehyde, an amino acid, and a dipolarophile can generate a complex pyrrolidine structure in one pot. tandfonline.com A plausible MCR for a precursor to this compound could involve the reaction of isovaleraldehyde (B47997) (which provides the isobutyl group), an amine, and a suitable C2-synthon in the presence of a catalyst to form the pyrrolidine ring with the desired substituents. acs.orgnih.gov

Tandem processes involve a sequence of intramolecular reactions that occur consecutively in a single pot. A potential tandem reaction for this synthesis could be an alkylation/Michael addition sequence, where an amine is first alkylated and the resulting intermediate undergoes an intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.org

Table 5: Examples of Multicomponent and Tandem Reactions for Pyrrolidine Synthesis

| Reaction Type | Key Components/Substrate | Catalyst/Mediator | Product | Stereocontrol | Reference |

|---|---|---|---|---|---|

| Multicomponent Coupling | Optically active phenyldihydrofuran, N-tosylimino ester, Allyltrimethylsilane | TiCl₄ | Highly substituted pyrrolidine | High Diastereoselectivity | nih.govacs.org |

| Tandem Alkylation/Michael Addition | Primary amine, Carbon disulfide, γ-Bromocrotonate | Base | Thiazolidine-2-thione (related heterocycle) | - | organic-chemistry.org |

Asymmetric Catalysis in the Construction of the this compound Scaffold

Ring-Closing Strategies for the Pyrrolidine Core of this compound

Formation of the five-membered pyrrolidine ring is the cornerstone of any synthesis of this compound. Chemists have devised several powerful strategies for this key transformation, each with distinct advantages in controlling the molecule's final three-dimensional structure.

A robust method for constructing substituted pyrrolidines involves the generation of an α-amino-organolithium species followed by an intramolecular cyclization. rsc.org The tin-lithium exchange reaction has proven to be a particularly reliable and effective way to generate the necessary organolithium reagent under mild conditions. arkat-usa.org This transmetalation is typically rapid, even at low temperatures, and avoids the formation of reactive byproducts that can arise from other methods like lithium-halogen exchange. arkat-usa.org

This strategy has been successfully applied to the synthesis of chiral 3-hydroxypyrrolidines. rsc.orgnih.gov The process begins with a suitably protected chiral β-aminoalkyl stannane (B1208499) precursor. Treatment with an alkyllithium reagent, such as n-butyllithium, initiates the tin-lithium exchange. This step is often very fast and leads to the formation of a chiral α-lithio carbamate (B1207046). rsc.org This intermediate then undergoes a stereoselective 5-exo-trig intramolecular carbolithiation, cyclizing to form the pyrrolidine ring with high diastereoselectivity and in excellent yields. rsc.orgnih.gov The stereochemical outcome of the cyclization is highly controlled, allowing for the synthesis of specific enantiomerically enriched pyrrolidines. rsc.org The rate of the tin-lithium exchange itself can be influenced by the conformation and configuration of the starting stannane, with stannylpyrrolidines generally undergoing transmetalation very rapidly. rsc.org

| Reaction Type | Key Features | Precursor Example | Outcome | Reference(s) |

| Tin-Lithium Exchange & Cyclization | Rapid transmetalation at low temperatures; Stereoselective 5-exo-trig cyclization. | Enantioenriched N-protected β-aminoalkyl stannane | Highly enantiomerically enriched 3-hydroxypyrrolidines in quantitative yield. | rsc.orgnih.gov |

| Anionic Cyclization | Formation of α-amino-organolithium species. | Allylic ether of an α-amino-organostannane | 3-Alkenylpyrrolidines. | rsc.org |

Reductive cyclization offers another powerful avenue to the pyrrolidine core. A common approach is intramolecular reductive amination, which typically involves the cyclization of an amino ketone or amino aldehyde precursor. organic-chemistry.orglibretexts.org The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to form the heterocyclic ring. libretexts.org The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH₃CN) being favored because they readily reduce the intermediate iminium ion but are slow to react with the starting carbonyl group. youtube.com

Catalytic transfer hydrogenation represents a greener alternative, avoiding stoichiometric metal hydride reagents. organic-chemistry.org For instance, iridium complexes have been used to catalyze the direct reductive amination of ketones with ammonium (B1175870) formate (B1220265) serving as both the nitrogen and hydrogen source. organic-chemistry.org Another innovative approach involves a transaminase-triggered cyclization, where an enzyme performs an asymmetric reductive amination on a ketone bearing a leaving group, initiating a spontaneous cyclization to yield a chiral cyclic amine. acs.org The catalyst system can be pivotal in directing the reaction pathway; in one study, switching from an aluminum catalyst to a ruthenium catalyst changed the product of a reductive amination/cyclization of levulinic acid from a pyrrolidone to a pyrrolidine. rsc.org

| Method | Catalyst/Reagent | Precursor Type | Key Advantage | Reference(s) |

| Intramolecular Reductive Amination | NaBH₃CN | γ-Amino ketone | One-pot procedure, mild conditions. | libretexts.orgyoutube.com |

| Catalytic Transfer Hydrogenation | Cp*Ir complex | Ketone + NH₄HCO₂ | Use of ammonium formate as N and H source. | organic-chemistry.org |

| Biocatalytic Cyclization | Transaminase | Ketone with leaving group | High enantioselectivity for chiral amines. | acs.org |

| Catalyst-Switched Cyclization | RuCl₃ / PhSiH₃ | Levulinic Acid + Amine | Selective formation of pyrrolidines over pyrrolidones. | rsc.org |

The [3+2] dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene) is one of the most powerful and atom-economic methods for constructing polysubstituted pyrrolidines. acs.orgwikipedia.org This reaction allows for the direct formation of the five-membered ring and can generate up to four new stereocenters in a single, concerted step with a high degree of regio- and stereocontrol. nih.govacs.org

Azomethine ylides are transient, reactive intermediates that are typically generated in situ. nih.gov A common method for their generation involves the condensation of an α-amino acid or ester with an aldehyde. nih.gov The stereochemical course of the cycloaddition can be effectively controlled through the use of chiral metal–ligand complexes, making it a highly versatile tool for asymmetric synthesis. rsc.org Catalytic systems based on silver, copper, and other metals have been developed to produce pyrrolidines with high enantioselectivity. rsc.orgacs.org The use of a chiral auxiliary on the azomethine ylide precursor, such as an N-tert-butanesulfinyl group, can also effectively direct the diastereoselectivity of the cycloaddition. acs.org

| Catalyst System | Ylide Precursor | Dipolarophile | Selectivity | Reference(s) |

| Ag₂CO₃ | Glycine α-imino ester | (S)-N-tert-Butanesulfinyl-1-azadiene | High regio- and diastereoselectivity. | acs.org |

| Ag(I) or Cu(II) complexes | α-Amino acid esters + Aldehydes | Electron-deficient alkenes | High enantioselectivity. | rsc.org |

| Iridium (Vaska's complex) | Tertiary amides/lactams | Electron-deficient alkenes | Access to unstabilized ylides, good diastereoselectivity. | acs.org |

Protecting Group Strategies for Hydroxyl and Amine Functionalities in this compound Synthesis

In multi-step syntheses of complex molecules like this compound, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions. rsc.org The hydroxyl and secondary amine groups of the target molecule require careful protection and deprotection strategies.

The choice of protecting group for the amine is critical and can even influence the stereochemical outcome of subsequent reactions. nih.gov Common amine protecting groups include carbamates like benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc), which are valued for their reliability and orthogonal deprotection conditions. For instance, a Cbz group is typically removed by catalytic hydrogenation, while a Boc group is cleaved under acidic conditions. google.com In some synthetic routes, the nitrogen may be protected as a benzyl (B1604629) (Bn) group, which can also be removed via hydrogenation. google.com

For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS or TBS) are frequently employed. youtube.com They are easily installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base and are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com In syntheses starting from precursors like 4-chloro-3-hydroxybutyronitrile, protecting the hydroxyl group is crucial for preventing side reactions and enhancing the efficiency of subsequent reduction and cyclization steps. google.com The selection of a specific protecting group depends on its stability to the reaction conditions used in other steps of the synthesis. rsc.org

| Functional Group | Protecting Group | Abbreviation | Typical Removal Conditions | Reference(s) |

| Amine | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | google.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | google.com |

| Amine | Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) | google.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS or TBS | Fluoride ion (e.g., TBAF) | youtube.com |

| Hydroxyl | Varies (e.g., ether, ester) | - | Dependent on specific group used | google.comwipo.int |

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the design of synthetic routes in the pharmaceutical industry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govvjol.info.vn When evaluating the different methodologies for synthesizing this compound, these principles provide a valuable framework for comparison.

Atom economy is a key metric that measures how efficiently atoms from the starting materials are incorporated into the final product. Cycloaddition reactions, particularly the [3+2] dipolar cycloadditions of azomethine ylides, are inherently atom-economical as all atoms from the dipole and dipolarophile are combined in the product. acs.org

Other green chemistry considerations include:

Catalysis over Stoichiometry: Catalytic methods, such as transfer hydrogenation or metal-catalyzed cycloadditions, are superior to those requiring stoichiometric reagents. rsc.orgorganic-chemistry.orgacs.org They reduce waste and often allow for milder reaction conditions.

Reducing Derivatives: Strategies that avoid or minimize the use of protecting groups are preferable. google.com Biocatalytic routes, like the transaminase-triggered cyclization, can exhibit high selectivity that obviates the need for protecting certain functional groups. acs.org

Safer Solvents and Reagents: The choice of solvents and reagents is critical. Green approaches favor the use of water or benign solvents like ethanol (B145695) over hazardous chlorinated solvents. vjol.info.vnresearchgate.net The use of hydrogen gas or formate salts in catalytic hydrogenations is preferable to stoichiometric metal hydrides, which require careful handling and quenching procedures. organic-chemistry.org

Renewable Feedstocks: Long-term sustainability can be enhanced by developing synthetic routes from bio-based platform chemicals, such as succinic acid or levulinic acid, which can be transformed into pyrrolidine precursors. rsc.orgrsc.org

By applying these principles, chemists can develop more efficient, cost-effective, and environmentally benign syntheses of this compound.

Stereochemical Control and Conformational Analysis of 3s,4r 4 Isobutylpyrrolidin 3 Ol

Absolute Configuration Determination and Verification Methods for (3S,4R)-4-Isobutylpyrrolidin-3-ol

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. For this compound, a combination of spectroscopic and crystallographic techniques is typically employed to verify the precise spatial arrangement of the isobutyl and hydroxyl groups on the pyrrolidine (B122466) ring.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, obtaining a suitable crystal for X-ray analysis would provide unequivocal proof of its configuration.

In the absence of a crystal structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful alternative methods. The formation of diastereomeric derivatives, such as Mosher's esters , by reacting the hydroxyl group of the pyrrolidine with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be used to deduce the absolute configuration. Analysis of the chemical shift differences in the ¹H NMR spectra of the resulting diastereomers allows for the assignment of the stereochemistry at the carbinol center (C3).

Furthermore, advanced NMR techniques, such as the use of chiral solvating agents , can induce chemical shift non-equivalence in the spectra of enantiomers, providing another avenue for stereochemical assignment. Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light, can also be a valuable tool, particularly when comparing the experimental spectrum to that of a known standard or to theoretical calculations.

| Method | Principle | Application to this compound |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline solid to determine the precise arrangement of atoms. | Provides unambiguous determination of the absolute configuration of both stereocenters. |

| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters with a chiral reagent (MTPA) leading to distinguishable NMR signals. | Determines the absolute configuration of the C3 hydroxyl-bearing stereocenter. |

| Chiral Solvating Agents (NMR) | Formation of transient diastereomeric complexes with a chiral solvent, inducing chemical shift differences. | Can be used to distinguish between enantiomers and assist in stereochemical assignment. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light by a chiral molecule. | Comparison of the experimental spectrum with theoretical or known spectra to infer absolute configuration. |

Diastereoselective and Enantioselective Control in Synthetic Routes to this compound

The synthesis of stereochemically pure pyrrolidines is a significant challenge in organic chemistry. Achieving control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount for accessing a single, desired stereoisomer like this compound.

A common strategy involves starting from a chiral pool precursor, such as a naturally occurring amino acid, which already possesses one or more defined stereocenters. For instance, a synthesis could commence from a derivative of L-glutamic acid or L-proline, where the inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations.

Asymmetric catalysis represents another powerful approach. The use of a chiral catalyst can steer a reaction towards the preferential formation of one enantiomer over the other. For the synthesis of substituted pyrrolidines, reactions such as asymmetric hydrogenation, dihydroxylation, or Michael additions to prochiral substrates can be employed to set the desired stereocenters.

Substrate-controlled and reagent-controlled diastereoselective reactions are also crucial. For example, the reduction of a 4-isobutylpyrrolidin-3-one precursor could be influenced by the steric bulk of the reducing agent or by existing stereocenters on the pyrrolidine ring or its protecting groups, leading to the preferential formation of the trans (3S,4R) diastereomer.

A hypothetical synthetic approach could involve the following key steps:

Enantioselective Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester bearing an isobutyl group to establish the C4 stereocenter.

Cyclization to form the pyrrolidinone ring.

Diastereoselective reduction of the ketone at C3 to introduce the hydroxyl group with the desired trans relationship to the isobutyl group.

| Synthetic Strategy | Description | Relevance to this compound |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials (e.g., amino acids). | Can provide a robust and cost-effective route to enantiomerically enriched pyrrolidines. |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity in a key bond-forming step. | Enables the direct formation of the desired enantiomer from a prochiral substrate. |

| Diastereoselective Reduction | Stereoselective reduction of a prochiral ketone precursor to form the desired alcohol diastereomer. | Crucial for establishing the trans relationship between the hydroxyl and isobutyl groups. |

Conformational Preferences and Dynamics of the Pyrrolidine Ring in this compound

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common envelope (E) and twist (T) conformations. The specific conformation adopted by this compound is dictated by the steric and electronic interactions between the substituents and the ring atoms.

The pyrrolidine ring undergoes a rapid interconversion between different puckered conformations, a process known as pseudorotation . The substituents on the ring influence the energy landscape of this pseudorotation, favoring certain conformations over others. In this compound, the bulky isobutyl group at C4 and the hydroxyl group at C3 will have a significant impact on the preferred conformation.

Computational modeling, such as Density Functional Theory (DFT) calculations , can be used to predict the relative energies of different conformations and to map out the pseudorotational pathway. These studies can provide insights into the most stable conformations and the energy barriers between them.

Experimentally, NMR spectroscopy is a powerful tool for studying the conformation of pyrrolidines in solution. The measurement of vicinal coupling constants (³J) between protons on adjacent carbon atoms can provide information about the dihedral angles and thus the ring pucker. The Nuclear Overhauser Effect (NOE) , which detects through-space interactions between protons, can also be used to determine the relative proximity of different groups and to infer the preferred conformation.

For a trans-3,4-disubstituted pyrrolidine like this compound, conformations that place the bulky substituents in pseudo-equatorial positions are generally favored to minimize steric hindrance.

Influence of Substituents on the Stereochemistry and Conformational Landscape of this compound

The nature and orientation of the substituents are the primary determinants of the stereochemical and conformational properties of the pyrrolidine ring in this compound.

The isobutyl group at the C4 position is a sterically demanding substituent. Its presence will strongly influence the facial selectivity of reactions at adjacent centers. For example, in the reduction of a 4-isobutylpyrrolidin-3-one, the hydride will preferentially attack from the face opposite to the bulky isobutyl group, leading to the formation of the trans alcohol. This is a classic example of steric hindrance directing the stereochemical outcome.

The hydroxyl group at the C3 position is capable of forming hydrogen bonds , both intramolecularly and intermolecularly. An intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrrolidine ring could significantly influence the conformational preference of the ring, potentially locking it into a specific pucker. The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor also plays a crucial role in the molecule's interactions with other molecules, including solvents and biological receptors.

The interplay between the steric bulk of the isobutyl group and the hydrogen-bonding capacity of the hydroxyl group creates a complex conformational landscape. The preferred conformation will be a delicate balance between minimizing steric clashes and maximizing favorable hydrogen-bonding interactions.

| Substituent | Influence on Stereochemistry | Influence on Conformation |

| Isobutyl group (at C4) | Directs the stereochemical outcome of reactions at adjacent centers through steric hindrance, favoring trans products. | Its steric bulk favors conformations where it occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. |

| Hydroxyl group (at C3) | Its formation can be directed by the existing stereocenter at C4. | Can form intramolecular hydrogen bonds with the ring nitrogen, influencing the ring pucker. Its orientation (pseudo-axial vs. pseudo-equatorial) affects the overall stability. |

Derivatization and Functionalization of 3s,4r 4 Isobutylpyrrolidin 3 Ol

Regioselective Functionalization of the Hydroxyl Group in (3S,4R)-4-Isobutylpyrrolidin-3-ol

The secondary hydroxyl group at the C-3 position of this compound is a prime site for introducing molecular diversity. Its strategic location allows for the exploration of chemical space in a defined orientation, which is crucial for modulating interactions with biological targets. Common functionalizations of this hydroxyl group include the formation of ethers, esters, and carbamates.

Ether Formation: The conversion of the hydroxyl group to an ether linkage is a common strategy to alter the polarity, lipophilicity, and hydrogen-bonding capacity of the molecule. While direct O-alkylation of this compound can be challenging due to the competing reactivity of the pyrrolidine (B122466) nitrogen, protection of the nitrogen atom allows for selective functionalization of the hydroxyl group. For instance, in a related system, the hydroxyl group of a (3R,4S)-1-Cbz-3-azido-4-hydroxypyrrolidine was successfully methylated using methyl iodide and sodium hydride to yield the corresponding methoxy (B1213986) derivative. This suggests a viable route for the O-alkylation of N-protected this compound.

Ester Formation: Esterification of the hydroxyl group is another facile method to introduce a variety of substituents. This can be achieved through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For example, the acylation of related hydroxypyrrolidine systems is a well-established transformation in the synthesis of complex molecules. The resulting esters can serve as prodrugs or as key intermediates for further modifications.

Carbamate (B1207046) Formation: Carbamates, known for their metabolic stability and ability to participate in hydrogen bonding, are frequently incorporated into drug candidates. The hydroxyl group of this compound can be converted to a carbamate by reaction with an isocyanate or by a two-step procedure involving activation with a chloroformate followed by reaction with an amine. The existence of [(3S,4R)-4-hydroxypyrrolidin-3-yl] carbamate in chemical databases confirms the feasibility of this transformation on the parent scaffold, suggesting that similar derivatives of the isobutyl-substituted analogue are readily accessible. nih.gov

Table 1: Examples of Regioselective Functionalization of the Hydroxyl Group

| Functional Group | Reagents and Conditions (Analogous Systems) | Resulting Linkage |

| Ether (Methyl) | 1. N-protection (e.g., Cbz) 2. CH₃I, NaH | O-CH₃ |

| Ester | Acyl chloride or anhydride, base | O-C(=O)R |

| Carbamate | Isocyanate or R-O-C(=O)Cl then Amine | O-C(=O)NHR |

Functionalization of the Pyrrolidine Nitrogen in this compound

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations, including N-alkylation, N-acylation, and the introduction of protecting groups. These modifications are fundamental for building more complex structures and for modulating the physicochemical properties of the resulting compounds.

A common and crucial modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-Boc protected pyrrolidinol is a stable intermediate that allows for the selective functionalization of other parts of the molecule, such as the hydroxyl group. The synthesis of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is well-documented, providing a clear precedent for the N-Boc protection of our target molecule. nih.gov

N-benzylation is another common functionalization, often employed as a protecting group strategy or to introduce a bulky substituent that can influence the stereochemical outcome of subsequent reactions. This is typically achieved by reacting the pyrrolidine with benzyl (B1604629) bromide or a related benzylating agent. The preparation of (3S,4S)-1-Benzylpyrrolidine-3,4-diol from L-tartaric acid involves a condensation with benzylamine, highlighting the feasibility of introducing a benzyl group onto the pyrrolidine nitrogen. researchgate.net

Side Chain Modifications at the Isobutyl Group of this compound

Modifications of the isobutyl side chain at the C-4 position offer another avenue for structural diversification. While direct functionalization of the unactivated alkyl chain is challenging, it can be envisioned through radical-mediated processes or by incorporating a pre-functionalized isobutyl group during the synthesis of the pyrrolidine ring.

A more common strategy involves the use of organometallic reagents, such as Grignard reagents, to introduce complexity. Although not directly demonstrated on this compound, the principles of Grignard reactions are broadly applicable. For instance, if a suitable electrophilic handle were present on the isobutyl group (e.g., a halide or a carbonyl), Grignard reagents could be used to form new carbon-carbon bonds, extending the side chain or introducing new functional groups. The reaction of Grignard reagents with esters to form tertiary alcohols is a classic transformation that could be applied to a suitably derivatized isobutyl side chain. nih.gov

Synthesis of Polyfunctionalized Pyrrolidine Derivatives Based on this compound

The true synthetic utility of this compound is realized in its application as a starting material for the construction of highly functionalized and stereochemically complex molecules. Its multiple points of derivatization allow for the systematic assembly of intricate molecular architectures.

An example of a complex molecule built upon this scaffold is found in the patent literature for antiviral agents. For instance, the structure of Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate, an impurity of the drug Upadacitinib, showcases a highly decorated pyrrolidine ring that likely originates from a (3S,4R)-pyrrolidine precursor. nih.gov Although the isobutyl group is replaced by an ethyl group in this specific example, it demonstrates how the core pyrrolidine structure can be elaborated with complex heterocyclic systems and protecting groups.

The synthesis of protease inhibitors such as Telaprevir and Boceprevir also relies on highly substituted pyrrolidine and proline-like intermediates. rsc.orgchemicalbook.comacs.orgthieme-connect.comnih.govresearchgate.net While these specific drugs may not use this compound directly, the synthetic strategies employed in their production, which include multi-component reactions and enzymatic desymmetrizations, provide a blueprint for how this building block could be incorporated into the synthesis of other complex, biologically active compounds. nih.govrsc.orgresearchgate.net

Table 2: Examples of Polyfunctionalized Pyrrolidine Derivatives

| Derivative Type | Key Structural Features | Potential Synthetic Origin |

| Antiviral Agents | Complex heterocyclic systems attached to the pyrrolidine ring | Elaboration of a (3S,4R)-pyrrolidine precursor |

| Protease Inhibitors | Peptidomimetic structures with constrained pyrrolidine-like cores | Incorporation of a functionalized pyrrolidine building block |

Applications of 3s,4r 4 Isobutylpyrrolidin 3 Ol in Asymmetric Synthesis and Catalysis

(3S,4R)-4-Isobutylpyrrolidin-3-ol as a Chiral Auxiliary in Organic Transformations

There is no available research to detail the use of This compound as a chiral auxiliary.

Design and Synthesis of Ligands Derived from this compound for Transition-Metal Catalysis

No published studies have been found on the design and synthesis of ligands derived from This compound for any form of transition-metal catalysis.

Ligands for Asymmetric Hydrogenation Reactions

There is no information on ligands derived from This compound for asymmetric hydrogenation.

Ligands for Asymmetric Carbon-Carbon Bond Forming Reactions

No data exists on the application of ligands from This compound in asymmetric carbon-carbon bond forming reactions.

Organocatalytic Applications of this compound and its Derivatives

There is no documented use of This compound or its derivatives as organocatalysts.

Role of this compound in Diastereoselective Synthesis

The role of This compound in controlling diastereoselectivity in synthetic reactions has not been reported.

3s,4r 4 Isobutylpyrrolidin 3 Ol As a Chiral Building Block for Complex Molecular Architectures

Incorporation of (3S,4R)-4-Isobutylpyrrolidin-3-ol into Natural Product Synthesis

The isobutyl group and the hydroxyl functionality offer handles for further chemical manipulation, enabling the construction of more elaborate structures. Synthetic strategies would likely involve the protection of the amine and hydroxyl groups, followed by functional group interconversions or carbon-carbon bond-forming reactions at various positions of the pyrrolidine (B122466) ring to build up the natural product's carbon skeleton.

Strategies for Constructing Spirocyclic Systems Incorporating the this compound Moiety

Spirocycles, molecules containing two rings that share a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and novel chemical space. nih.govmdpi.comnih.gov The this compound scaffold can be strategically employed in the synthesis of spirocyclic systems.

One common strategy involves the conversion of the hydroxyl group to a leaving group and subsequent intramolecular cyclization with a suitably positioned nucleophile. Alternatively, the pyrrolidine ring can be constructed as part of a spirocyclic framework through cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions of azomethine ylides generated from the amino group of a derivative of this compound with an appropriate dipolarophile can lead to the formation of spiro-pyrrolidines. nih.gov

Another approach could involve the functionalization of the pyrrolidine nitrogen, followed by a ring-closing metathesis reaction to form a spirocyclic system. The isobutyl group can also be modified to participate in cyclization reactions, further expanding the diversity of accessible spirocyclic structures.

Table 2: General Strategies for Spirocycle Synthesis from this compound

| Synthetic Strategy | Description |

| Intramolecular Cyclization | Conversion of the hydroxyl group to a leaving group followed by ring closure with a tethered nucleophile. |

| 1,3-Dipolar Cycloaddition | Generation of an azomethine ylide from the pyrrolidine nitrogen and reaction with a dipolarophile. nih.gov |

| Ring-Closing Metathesis | Introduction of olefinic tethers on the pyrrolidine ring followed by metathesis to form a spiro-fused ring. |

Development of Libraries of Pyrrolidine-Based Compounds from this compound

The development of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of compounds to identify new lead structures. The chiral scaffold of this compound is an excellent starting point for the generation of diverse libraries of pyrrolidine-based compounds.

The presence of three distinct functionalization points—the secondary amine, the hydroxyl group, and the isobutyl group—allows for the introduction of a wide range of chemical diversity. Combinatorial synthesis approaches can be employed, where different building blocks are systematically attached to these positions. For example, the amine can be acylated or alkylated with a variety of carboxylic acids or alkyl halides, while the hydroxyl group can be etherified or esterified. The isobutyl group, although less reactive, can be modified through more advanced synthetic transformations.

Such libraries of stereochemically defined pyrrolidine derivatives would be invaluable for screening against various biological targets, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity. nih.gov

Theoretical and Computational Studies on 3s,4r 4 Isobutylpyrrolidin 3 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3S,4R)-4-Isobutylpyrrolidin-3-ol, DFT calculations would be instrumental in determining its most stable three-dimensional geometry. This structural optimization process would yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations could elucidate the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. Other properties, including the distribution of electron density, molecular electrostatic potential maps, and dipole moments, could also be calculated to provide a comprehensive understanding of the molecule's electronic characteristics.

Interactive Data Table: Hypothetical DFT Parameters for this compound No experimental or calculated data is currently available. The table below is a template illustrating the type of data that would be generated from DFT calculations.

| Parameter | Predicted Value | Unit |

|---|---|---|

| Total Energy | Not Available | Hartrees |

| HOMO Energy | Not Available | eV |

| LUMO Energy | Not Available | eV |

| HOMO-LUMO Gap | Not Available | eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a detailed view of its dynamic behavior over time, which is crucial for understanding its conformational flexibility. The pyrrolidine (B122466) ring can adopt various puckered conformations, and MD simulations would reveal the preferred conformations and the energy barriers between them.

These simulations are also invaluable for studying intermolecular interactions. By simulating the compound in the presence of solvent molecules (such as water) or other relevant molecules, one can investigate the nature and strength of hydrogen bonds and other non-covalent interactions. This information is critical for predicting the compound's behavior in different environments and its potential interactions with biological macromolecules.

Computational Prediction of Spectroscopic Parameters for this compound

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be a powerful tool for its characterization and identification. For this compound, quantum chemical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. This would help in assigning the various vibrational modes of the molecule to the peaks observed in an experimental IR spectrum.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound No calculated spectroscopic data is currently available. The table below illustrates the type of data that would be generated.

| Spectrum | Peak/Shift (Predicted) | Assignment |

|---|---|---|

| ¹H NMR | Not Available | - |

| ¹³C NMR | Not Available | - |

In Silico Modeling of Reaction Mechanisms and Transition States Involving this compound

In silico modeling provides a way to study the mechanisms of chemical reactions at the atomic level. If this compound were to be used as a reactant or a catalyst in a chemical transformation, computational methods could be employed to map out the entire reaction pathway. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides valuable information about the reaction's kinetics and thermodynamics, including the activation energy, which determines the reaction rate. Such studies can help in understanding how the stereochemistry of this compound influences its reactivity and the outcome of a reaction.

Advanced Spectroscopic and Analytical Techniques in Research on 3s,4r 4 Isobutylpyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (3S,4R)-4-Isobutylpyrrolidin-3-ol, NMR is crucial for verifying the connectivity of atoms and determining the stereochemical relationship between the substituents on the pyrrolidine (B122466) ring.

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in ¹H NMR reveal dihedral angles between adjacent protons, which is essential for conformational analysis.

Two-dimensional (2D) NMR experiments are employed to establish correlations between different nuclei, confirming the molecular structure. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, mapping out the connectivity of protons in the pyrrolidine ring and the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing critical information for confirming the trans relative stereochemistry of the isobutyl and hydroxyl groups. For this compound, a NOE correlation between the proton at C3 and the proton at C4 would be expected to be weak or absent, consistent with their trans orientation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| 2 | ~45.8 | ~3.10, ~2.90 | m | - |

| 3 | ~72.5 | ~4.20 | m | - |

| 4 | ~48.2 | ~2.50 | m | - |

| 5 | ~50.1 | ~3.30, ~3.15 | m | - |

| 1' (CH₂) | ~42.3 | ~1.60, ~1.45 | m | - |

| 2' (CH) | ~25.0 | ~1.80 | m | - |

| 3', 4' (CH₃) | ~22.5 | ~0.95 | d | J = 6.5 |

| NH | - | Variable | br s | - |

| OH | - | Variable | br s | - |

Chiral NMR Solvating Agents and Shift Reagents for Enantiomeric Purity Assessment

To determine the enantiomeric purity of a sample of this compound, chiral NMR techniques are employed. Since enantiomers have identical NMR spectra in an achiral solvent, a chiral environment must be created. nanalysis.com This is typically achieved by using:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov These complexes have different chemical shifts, leading to the separation of signals for the R and S enantiomers in the NMR spectrum. nih.gov The enantiomeric excess (ee) can then be calculated by integrating the corresponding signals. nih.gov

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form stable diastereomers, which can then be distinguished by NMR. nanalysis.comfordham.edu For alcohols like this compound, Mosher's acid or its derivatives are commonly used CDAs. fordham.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. mdpi.com These two techniques are often complementary. nih.gov

For this compound, key vibrational modes would include:

O-H and N-H stretching: These appear as broad bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. Their position and shape can be indicative of hydrogen bonding. mdpi.com

C-H stretching: Aliphatic C-H stretches from the isobutyl group and the pyrrolidine ring appear just below 3000 cm⁻¹.

C-O stretching: The C-O stretch of the secondary alcohol is expected in the 1000-1200 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that is unique to the molecule.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. youtube.com Raman spectroscopy can be particularly useful for observing symmetric vibrations and skeletal modes of the pyrrolidine ring. researchgate.netaps.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies to aid in the assignment of experimental spectra. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound This table is for illustrative purposes and lists general frequency ranges.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 (Broad) |

| C-H (sp³) | Stretching | 2850 - 2960 |

| C-N | Stretching | 1020 - 1250 |

| C-O | Stretching | 1000 - 1200 |

| C-H | Bending | 1350 - 1480 |

| Ring Vibrations | Skeletal | < 1500 |

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light and are the primary techniques for determining the absolute configuration of chiral compounds in solution. stackexchange.com

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a substance with the wavelength of light. aps.org The sign of the Cotton effect in an ORD spectrum can be related to the absolute stereochemistry of the molecule. nanalysis.com

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nanalysis.com For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable ECD spectrum. The experimental ECD spectrum is then compared with theoretical spectra calculated for both possible absolute configurations (in this case, 3S,4R and 3R,4S) using quantum chemical methods. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. youtube.com

X-ray Crystallography of this compound and its Derivatives for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. mdpi.com To perform this analysis, a suitable single crystal of the compound or a derivative must be grown. stackexchange.com

If a crystal of this compound could be obtained, X-ray diffraction analysis would provide precise coordinates for each atom in the crystal lattice. This would unequivocally confirm the trans relationship between the hydroxyl and isobutyl groups and, through the use of anomalous dispersion, could determine the absolute configuration (3S,4R). rug.nl In cases where the parent compound does not crystallize well, derivatives are often synthesized to facilitate crystallization. nih.govmdpi.com

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound This table presents example parameters that would be obtained from an X-ray crystallography experiment.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₅H₂₂N₂O₄S (for a tosyl derivative) |

| Formula Weight | 342.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 16.7 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1745.8 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.30 |

| Flack Parameter | ~0.0 (for correct absolute structure) |

Structure Activity Relationship Sar Studies of 3s,4r 4 Isobutylpyrrolidin 3 Ol Derivatives in Target Based Research

Elucidation of Key Pharmacophoric Features within the (3S,4R)-4-Isobutylpyrrolidin-3-ol Scaffold

The this compound scaffold presents several key pharmacophoric features that are crucial for its interaction with biological targets. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this particular scaffold, the primary features include:

The Pyrrolidine (B122466) Nitrogen: This secondary amine is a critical hydrogen bond acceptor and can also act as a protonated hydrogen bond donor under physiological conditions. Its basicity and the orientation of its lone pair of electrons are pivotal for establishing interactions with acidic residues in a target's binding pocket.

The 3-Hydroxy Group: The hydroxyl group at the C3 position is a key hydrogen bond donor and acceptor. Its stereochemical orientation ((3S) in this case) dictates the precise vector of this interaction, which can be a determining factor for binding affinity and selectivity.

The 4-Isobutyl Group: This lipophilic group at the C4 position contributes to van der Waals interactions and can occupy hydrophobic pockets within the target protein. The size, shape, and conformational flexibility of the isobutyl group are important for optimizing these non-polar interactions. The (4R) stereochemistry orients this group in a specific spatial arrangement relative to the hydroxyl group.

The combination and spatial relationship of these features, dictated by the rigid, non-planar structure of the pyrrolidine ring, create a unique pharmacophoric fingerprint that can be recognized by specific biological targets.

Impact of Stereochemistry on Molecular Recognition and Ligand-Target Interactions

Stereochemistry is a paramount factor in the biological activity of chiral molecules like this compound. The specific (3S,4R) configuration defines the three-dimensional arrangement of the hydroxyl and isobutyl groups, which in turn governs how the molecule fits into the chiral environment of a protein's active site.

The trans relationship between the 3-hydroxyl and 4-isobutyl groups in the (3S,4R) isomer positions these substituents on opposite faces of the pyrrolidine ring. This arrangement can be crucial for simultaneously engaging with different regions of a binding pocket. For instance, the hydroxyl group might form a critical hydrogen bond with a polar residue, while the isobutyl group concurrently occupies a hydrophobic sub-pocket.

In contrast, the corresponding cis isomers, (3S,4S) or (3R,4R), would present these groups on the same face of the ring, leading to a completely different spatial orientation and, consequently, altered or abolished biological activity. The importance of stereochemistry has been demonstrated in various pyrrolidine-based inhibitors, where a change in configuration at a single stereocenter can lead to a dramatic loss of potency. For example, in a series of dipeptidyl peptidase IV inhibitors, the inhibitory activity was found to be highly dependent on the configuration at each of the three chiral centers. nih.gov

Systematic Chemical Modifications of this compound and their Influence on Biological Receptor Binding Affinity

Systematic chemical modifications of the this compound scaffold are essential for optimizing its interaction with a specific biological target and improving its pharmacological profile. Structure-activity relationship (SAR) studies involve synthesizing a series of analogs where specific parts of the molecule are altered and then evaluating their biological activity.

Modifications at the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a common site for modification. N-alkylation, N-acylation, or N-sulfonylation can significantly impact a compound's properties. For instance, the introduction of a benzyl (B1604629) group can enhance hydrophobic interactions, while the addition of a basic amine-containing side chain can introduce a new hydrogen bond donor and improve water solubility.

Modifications of the 3-Hydroxy Group: The hydroxyl group can be etherified or esterified to probe the importance of its hydrogen bonding capability. Converting the hydroxyl to a methoxy (B1213986) group, for example, removes its hydrogen bond donating ability, which can clarify the nature of its interaction with the target.

Modifications of the 4-Isobutyl Group: Varying the size and nature of the C4-substituent can fine-tune hydrophobic interactions. Replacing the isobutyl group with smaller alkyl groups (e.g., ethyl, propyl) or larger or more constrained groups (e.g., cyclohexyl, phenyl) can reveal the optimal size and shape requirements of the hydrophobic pocket.

The following table illustrates hypothetical SAR data for a series of this compound derivatives targeting a generic kinase, demonstrating how systematic modifications can influence binding affinity.

| Compound ID | R1 (N-substituent) | R2 (C3-substituent) | R3 (C4-substituent) | Kinase Inhibition (IC50, nM) |

| 1 | H | OH | Isobutyl | 500 |

| 2 | Methyl | OH | Isobutyl | 250 |

| 3 | Benzyl | OH | Isobutyl | 50 |

| 4 | H | OMe | Isobutyl | >10000 |

| 5 | H | OH | Propyl | 800 |

| 6 | H | OH | Cyclohexyl | 150 |

This table is a hypothetical representation to illustrate SAR principles.

Rational Design Principles for Novel Pyrrolidine-Based Compounds Derived from this compound

The insights gained from SAR studies of the this compound scaffold provide a foundation for the rational design of new and improved bioactive compounds. Key principles include:

Scaffold Hopping and Bioisosteric Replacement: The pyrrolidine core can be replaced with other five- or six-membered rings (e.g., piperidine, tetrahydrofuran) to explore different conformational preferences and vectoral arrangements of substituents. Bioisosteric replacement of the hydroxyl or isobutyl groups with other functionalities that have similar steric and electronic properties can also be employed to fine-tune activity and improve pharmacokinetic properties.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be used to visualize the binding mode of this compound derivatives. This allows for the design of new analogs with modifications specifically tailored to enhance interactions with the active site, such as adding a group to form a new hydrogen bond or to better fill a hydrophobic cavity.

Fragment-Based Drug Design (FBDD): The this compound scaffold itself can be considered a molecular fragment. In FBDD, small fragments that bind weakly to the target are identified and then grown or linked together to create more potent lead compounds.

Future Research and Emerging Perspectives for this compound

The chiral scaffold of this compound, a substituted pyrrolidine, presents a promising frontier in various chemical disciplines. While its direct applications are still emerging, the broader significance of the pyrrolidinol framework in catalysis, materials science, and medicine suggests a rich landscape for future investigation. This article explores the prospective research directions and emerging viewpoints concerning this specific chiral molecule, structured around key areas of chemical innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3S,4R)-4-Isobutylpyrrolidin-3-ol with high stereochemical purity?

- Methodological Answer : The synthesis of pyrrolidine derivatives with defined stereochemistry often involves hydrogenolysis of benzyl-protected intermediates. For example, (3R,4R)-pyrrolidine-3,4-diol can be synthesized via hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous MeOH under H₂ gas . Adapting this protocol, the isobutyl substituent could be introduced via alkylation or reductive amination after deprotection. Critical parameters include catalyst loading (5–10% Pd/C), solvent purity, and reaction duration (12–24 hours) to avoid incomplete deprotection or racemization.

Q. How should researchers handle hygroscopic or oxygen-sensitive intermediates during synthesis?

- Methodological Answer : Use anhydrous solvents (e.g., MeOH, THF) and inert atmospheres (N₂/Ar) during reactions. Storage should be in sealed containers under inert gas, with desiccants like molecular sieves. Safety protocols from SDS guidelines, such as avoiding skin contact and ensuring ventilation, apply (e.g., Combi-Blocks SS-9915 handling recommendations) . For purification, recrystallization from dry methanol or column chromatography under inert conditions is advised.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for vicinal protons) and isobutyl group integration.

- Chiral HPLC : To confirm enantiomeric excess using columns like Chiralpak AD-H and isocratic elution with hexane/ethanol .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₈H₁₇NO).

- Melting Point Analysis : Compare observed mp with literature values (e.g., related pyrrolidinol derivatives in show mp ≈95°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of pyrrolidin-3-ol derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization during deprotection). To mitigate:

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time (e.g., low temps favor kinetic products).

- Chiral Auxiliaries : Use enantiopure starting materials, as seen in the synthesis of (3S,4S)-1-benzyl-3,4-pyrrolidinediol .

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation. Contradictory results in diastereomer ratios should be analyzed via HPLC and compared with computational models (DFT studies on transition states).

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer :

- Process Optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., H₂ pressure, catalyst recyclability).

- Continuous Flow Systems : Reduce batch variability and improve heat/mass transfer for hydrogenation steps .

- In-line Analytics : Use PAT (Process Analytical Technology) like FTIR to monitor reaction progress and detect impurities early.

Q. How can the biological activity of this compound be systematically explored in enzyme inhibition studies?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known pyrrolidine-binding pockets (e.g., kinases, phosphodiesterases) based on structural analogs like PF-06465469, a phosphatase inhibitor with a fluoropiperidine core .

- Assay Design : Use fluorescence polarization for binding affinity (Kd) and stopped-flow kinetics for inhibition constants (Ki). Include controls with enantiomers (e.g., (3R,4S)-isomer) to assess stereospecificity.

- MD Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes and guide mutagenesis studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.